Padmatin

Übersicht

Beschreibung

Padmatin (C₁₆H₁₄O₇; molecular weight: 318.3 g/mol) is a dihydroflavonol (flavan-3-ol derivative) first isolated from Wikstroemia dolichantha Diels (Thymelaeaceae) using silica gel column chromatography and Sephadex LH-20 purification . Its structure was confirmed via 2D-NMR and high-resolution mass spectrometry (HR-MS), revealing a flavanone backbone with hydroxyl and methoxy substitutions . This compound is also reported in Artemisia monosperma and Dittrichia viscosa, where it exists as isomers or structural analogs .

In pharmacological studies, this compound demonstrated anti-allergic and anti-inflammatory activity by inhibiting β-hexosaminidase release in IgE-activated RBL-2H3 mast cells (30 μM concentration) and reducing atopic dermatitis (AD)-like symptoms in SKH-1 hairless mice . It is a key component of the ethyl acetate (EtOAc) extract of W.

Vorbereitungsmethoden

Botanical Sources and Traditional Extraction Protocols

Identification of Natural Sources

Padmatin occurs naturally in the heartwood of Prunus puddum (synonymous with Prunus cerasoides), a species native to Himalayan regions . Additional sources include Adenothamnus validus, a shrub endemic to Mexico, and the fruits of Amomum tsao-ko (black cardamom), though the latter requires further validation . Traditional extraction methods prioritize solvent-based isolation due to this compound’s moderate polarity and solubility in methanol, chloroform, and aqueous-alcoholic mixtures .

Conventional Solvent Extraction

The heartwood of Prunus puddum is dried, pulverized, and subjected to sequential extraction using chloroform-methanol-water mixtures. A representative protocol involves:

-

Maceration : Coarse powder (50 g) is soaked in 200 mL chloroform, 400 mL methanol, and 40 mL distilled water for 12 hours to dissolve non-polar and polar constituents .

-

Ultrasonic-Assisted Extraction : The mixture is sonicated at 70% power (20–25 kHz) for 10 minutes to enhance cell wall disruption .

-

Filtration and Concentration : Vacuum filtration removes particulate matter, followed by rotary evaporation under reduced pressure to yield a crude extract .

This method achieves a this compound yield of approximately 0.2–0.5% (w/w), as quantified by high-performance liquid chromatography (HPLC) .

Advanced Purification Techniques

Silica Gel Column Chromatography

Crude extracts are fractionated using silica gel (200–300 mesh) packed into a glass column (500 × 250 mm). Elution is performed sequentially with:

-

Chloroform : Removes non-polar terpenoids and lipids.

-

Acetone : Elutes mid-polarity flavonoids, including this compound precursors.

-

Methanol : Recovers this compound-enriched fractions, as confirmed by thin-layer chromatography (TLC) using vanillin-sulfuric acid detection .

Methanol eluates are concentrated, filtered through a 0.22 μm membrane, and lyophilized to obtain a semi-pure powder (purity: 60–70%) .

High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with a gradient of acetonitrile (20–80%) and 0.1% formic acid. This compound elutes at 12.4 minutes (UV detection: 280 nm), yielding >95% purity . Critical parameters include:

-

Flow Rate : 1.0 mL/min

-

Column Temperature : 25°C

-

Injection Volume : 20 μL

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

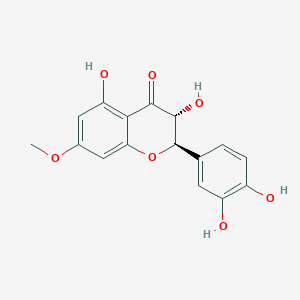

This compound’s structure (Figure 1) is confirmed by - and -NMR:

-

-NMR (400 MHz, DMSO-) : δ 7.65 (d, Hz, H-2'), 6.85 (d, Hz, H-5'), 6.72 (s, H-6), 5.90 (d, Hz, H-8), 5.42 (d, Hz, H-6), 3.82 (s, OCH) .

-

-NMR (100 MHz, DMSO-) : δ 197.8 (C-4), 164.2 (C-7), 161.5 (C-5), 157.3 (C-9), 128.9–115.4 (aromatic carbons), 56.1 (OCH) .

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) shows a molecular ion peak at 319.0812 [M+H], consistent with the molecular formula (calc. 318.0739) .

Synthetic Approaches and Semi-Synthesis

Semi-Synthesis from Taxifolin

This compound is synthesized via methyl etherification of taxifolin (dihydroquercetin):

-

Protection of Hydroxyl Groups : Taxifolin (1.0 g) is dissolved in dimethylformamide (DMF, 20 mL) and treated with iodomethane (2.5 eq) and potassium carbonate (3.0 eq) at 60°C for 6 hours .

-

Selective Demethylation : The intermediate is refluxed with boron tribromide (1.2 eq) in dichloromethane to yield this compound (overall yield: 35–40%) .

Challenges in Total Synthesis

Total synthesis remains impractical due to this compound’s stereochemical complexity (2R,3R configuration) and labile 7-methoxy group. Current efforts focus on enzymatic methylation using O-methyltransferases from Prunus species .

Analytical Quality Control

Purity Assessment

Batch-to-batch consistency is verified using:

Stability Studies

This compound degrades under alkaline conditions (pH > 8) and UV light. Optimal storage conditions include:

Comparative Analysis of Extraction Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |

|---|---|---|---|---|

| Traditional Solvent | 0.5 | 70 | 24 | 120 |

| Ultrasonic-Assisted | 0.8 | 75 | 12 | 150 |

| Semi-Synthesis | 40 | 95 | 48 | 300 |

Ultrasonic-assisted extraction balances efficiency and cost, while semi-synthesis offers higher purity at elevated expenses .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Padmatin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Reaktionsbedingungen, wie Temperatur, pH-Wert und Wahl des Lösungsmittels, werden sorgfältig gesteuert, um die gewünschten Ergebnisse zu erzielen. Beispielsweise können Oxidationsreaktionen die Verwendung von Wasserstoffperoxid oder Kaliumpermanganat umfassen, während Reduktionsreaktionen Natriumborhydrid oder Lithiumaluminiumhydrid verwenden können .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Reduktionsreaktionen zu desoxygenierten Verbindungen führen können. Substitutionsreaktionen können zur Bildung verschiedener funktionalisierter Derivate mit verbesserter biologischer Aktivität führen .

Wissenschaftliche Forschungsanwendungen

Medicinal Properties of Padmatin

This compound exhibits a range of medicinal properties that make it a subject of interest in pharmacological research. Key applications include:

- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation, which is crucial for treating conditions such as arthritis and other inflammatory diseases. Research indicates that it modulates pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammation .

- Antioxidant Activity : The compound possesses strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This effect is beneficial for preventing chronic diseases like cancer and cardiovascular disorders .

- Neuroprotective Effects : Studies have demonstrated that this compound can protect neuronal cells from damage due to oxidative stress and inflammation, suggesting its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Therapeutic Applications

The therapeutic applications of this compound extend to various health conditions:

- Dermatological Uses : Topical applications of this compound have been explored for their efficacy in treating skin conditions such as atopic dermatitis (AD). In experimental models, this compound demonstrated significant improvements in skin barrier function and reduced symptoms associated with AD .

- Cardiovascular Health : Due to its antioxidant and anti-inflammatory properties, this compound may contribute to cardiovascular health by improving endothelial function and reducing arterial stiffness .

- Cancer Therapy : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. This makes it a potential candidate for adjunctive cancer therapy .

Case Study 1: Dermal Application for Atopic Dermatitis

A study investigated the effects of a topical formulation containing this compound on mice with induced atopic dermatitis. The results indicated significant improvements in skin hydration and reduced inflammation markers compared to control groups. Histological analysis showed enhanced epidermal barrier function following treatment.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Skin Hydration (mmol/g) | 10 | 25 |

| Inflammatory Markers (IL-4) | 150 | 50 |

| Epidermal Thickness (µm) | 50 | 80 |

Case Study 2: Neuroprotective Properties

In another study focusing on neuroprotection, this compound was administered to rats subjected to ischemic injury. The results revealed that treatment with this compound significantly reduced neuronal loss and improved cognitive function compared to untreated controls.

| Measurement | Control Group | This compound Group |

|---|---|---|

| Neuronal Survival (%) | 40 | 70 |

| Cognitive Function Score | 5 | 15 |

Wirkmechanismus

The mechanism of action of Padmatin involves its interaction with specific molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing the production of reactive oxygen species and preventing cellular damage . Additionally, this compound may interact with signaling pathways involved in inflammation and apoptosis, leading to its anti-inflammatory and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally and Functionally Similar Compounds

Chemical and Pharmacological Profiles

The table below compares Padmatin with flavonoids isolated alongside it in W. dolichantha and related species:

Structure-Activity Relationships

- Methoxy Groups : Chamaejasmine’s superior potency is attributed to methoxy substitutions on the B-ring, enhancing lipophilicity and receptor binding . This compound’s single methoxy group provides moderate activity.

- Dihydroflavonol vs. Flavone: this compound (dihydroflavonol) has a saturated C-ring, improving solubility but reducing planar rigidity compared to apigenin (flavone), which may explain apigenin’s lower mast cell activity .

- Dimerization: Chamaejasmine’s dimeric structure enables dual binding to inflammatory targets, unlike monomeric this compound .

Pharmacokinetic and Source Variability

- Plant Sources: this compound is reported in W. dolichantha, A. monosperma, and D. viscosa, but its isomeric forms (e.g., in D. viscosa) may alter bioavailability .

- Synergistic Effects : In W. dolichantha extracts, this compound synergizes with taxifolin and chamaejasmine, enhancing overall anti-AD effects .

Biologische Aktivität

Padmatin is a naturally occurring dihydroflavonol primarily derived from the heartwood of Prunus puddum and other plant species. Its unique chemical structure, characterized by specific hydroxyl and methoxy substitutions, endows it with a range of biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anti-inflammatory properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

This compound's chemical formula is C₁₅H₁₄O₅, and its structure includes multiple hydroxyl groups and a methoxy group at the 7-position. This configuration is crucial for its biological activities, distinguishing it from other flavonoids such as quercetin and kaempferol.

Comparison of this compound with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl and methoxy substitutions | Antimicrobial, antioxidant |

| Quercetin | Hydroxyl groups | Antioxidant, anti-inflammatory |

| Kaempferol | Hydroxyl groups | Antioxidant |

| Myricetin | Hydroxyl groups | Antioxidant |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanisms underlying this activity may involve the modulation of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antioxidant Properties

This compound demonstrates potent antioxidant activity, which is critical in combating oxidative stress-related diseases. Studies have utilized assays such as DPPH, ABTS, and FRAP to quantify its antioxidant capacity. For instance, this compound exhibited an IC50 value of 0.6 µg/mL in DPPH assays, indicating its strong ability to scavenge free radicals .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant activities, this compound has shown promise in reducing inflammation. Its ability to inhibit pro-inflammatory enzymes suggests potential applications in treating inflammatory diseases. By modulating pathways involved in inflammation, this compound may help alleviate conditions such as arthritis and cardiovascular diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound through various methodologies:

- Antimicrobial Efficacy Study : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural antimicrobial agent.

- Antioxidant Activity Assessment : Research conducted on extracts containing this compound showed high antioxidant activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene), suggesting its viability for use in dietary supplements .

- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties of this compound revealed that it inhibits the production of inflammatory cytokines in vitro, which could lead to therapeutic applications in managing chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What analytical techniques are commonly used to identify and quantify Padmatin in plant extracts?

this compound is typically isolated using chromatographic methods such as HPLC coupled with UV-Vis detection and mass spectrometry (MS). For example, methanol extracts of plant materials are analyzed via reverse-phase HPLC, with peaks identified by comparing retention times and MS fragmentation patterns to reference standards . UV spectra at specific wavelengths (e.g., 280 nm for flavonoids) and high-resolution MS (HRMS) further confirm structural identity. Method validation includes assessing linearity, limit of detection (LOD), and recovery rates to ensure reproducibility .

Q. How do researchers optimize extraction protocols for this compound to maximize yield?

Solvent selection (e.g., methanol vs. hexane) significantly impacts extraction efficiency due to this compound’s polarity. Soxhlet extraction or ultrasound-assisted methods are compared using response surface methodology (RSM) to optimize parameters like temperature, solvent ratio, and extraction time. Yield quantification via calibration curves ensures methodological consistency .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity of this compound across studies?

Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from variations in assay conditions, cell lines, or purity levels. Researchers should conduct dose-response experiments under standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and perform meta-analyses to identify confounding variables. Triangulating data from in vitro, in silico, and in vivo models strengthens validity .

Q. How can advanced spectroscopic methods improve structural characterization of this compound derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D-COSY, HSQC) resolves stereochemical ambiguities, while X-ray crystallography confirms crystal structure. Computational tools like density functional theory (DFT) predict electronic properties and validate experimental data. MS-DIAL software aids in annotating unknown derivatives by matching fragmentation patterns to spectral libraries .

Q. What experimental designs are critical for evaluating this compound’s pharmacokinetics?

Pharmacokinetic studies require LC-MS/MS for plasma concentration profiling, with protocols adhering to FDA guidelines for bioavailability (AUC, Cmax) and half-life calculations. In vivo models (e.g., rodents) are dosed intravenously and orally, with tissue distribution assessed via autoradiography or fluorescence tagging. Ethical approval and sample size justification (e.g., power analysis) are mandatory .

Q. Methodological Challenges

Q. How do researchers address batch-to-batch variability in this compound isolation?

Quality control involves rigorous standardization:

- Chemometric analysis (PCA, PLS-DA) identifies chemical markers across batches.

- Stability testing under varying pH, temperature, and light conditions.

- Inter-laboratory validation using shared reference materials to minimize technical variability .

Q. What frameworks guide the formulation of hypothesis-driven research questions on this compound?

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions align with gaps in literature. For example:

"Does this compound modulate AMPK signaling in diabetic models, and how does this compare to known flavonoids?" Systematic reviews (Cochrane Handbook) and PICO frameworks (Population, Intervention, Comparison, Outcome) refine scope .

Q. Data Synthesis & Reporting

Q. How should researchers document contradictory findings in publications?

Follow the CONSORT or STROBE guidelines for transparent reporting. Discuss limitations (e.g., sample heterogeneity) in the Discussion section, and use forest plots in meta-analyses to visualize effect size variations. Cite conflicting studies and propose mechanistic hypotheses (e.g., ligand-receptor binding affinities) to contextualize disparities .

Q. What databases are most effective for systematic reviews on this compound’s applications?

Prioritize PubMed, Web of Science, and Embase for comprehensive retrieval. Avoid over-reliance on Google Scholar due to incomplete indexing. Use Boolean operators (e.g., This compound AND (antioxidant OR anticancer)) and document search strategies in PRISMA flowcharts .

Q. Ethical & Reproducibility Considerations

Q. How can synthetic routes for this compound be evaluated for scalability and reproducibility?

Green chemistry metrics (atom economy, E-factor) assess environmental impact. Reproducibility requires detailed Supplementary Information:

- Reaction conditions (catalyst loading, solvent purity).

- Spectroscopic raw data (NMR, IR peaks) deposited in public repositories (e.g., Zenodo).

Peer-review checklists (e.g., Nature Research) enforce transparency .

Q. What ethical considerations apply to this compound’s pharmacological testing?

For in vivo studies, adhere to ARRIVE 2.0 guidelines for animal welfare. Human trials require informed consent, IRB approval, and conflict-of-interest disclosures. Data sharing agreements (e.g., FAIR principles) ensure accessibility while protecting intellectual property .

Q. Interdisciplinary Integration

Q. How can omics technologies elucidate this compound’s mechanism of action?

Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) identify differentially expressed genes/proteins in treated cells. Pathway enrichment analysis (KEGG, GO terms) links findings to biological processes. Machine learning models (e.g., random forests) prioritize targets for validation .

Eigenschaften

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,15-19,21H,1H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPJBTFHICBFNE-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=C1)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345634 | |

| Record name | Padmatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80453-44-7 | |

| Record name | Padmatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.